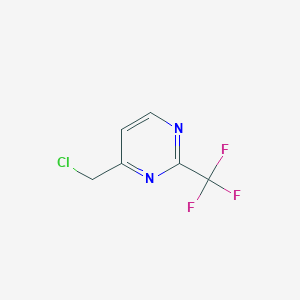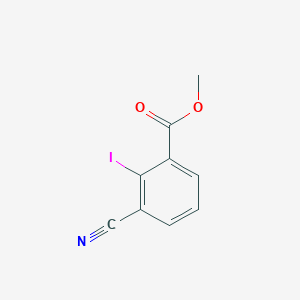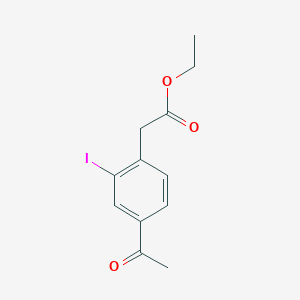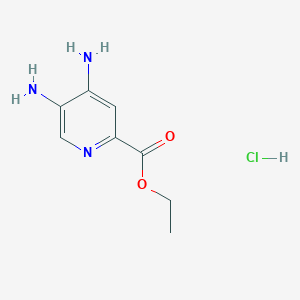
4-Bromo-1-Boc-2-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-Boc-2-phenyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one. The compound this compound is specifically substituted with a bromine atom at position four, a tert-butoxycarbonyl (Boc) protecting group at position one, and a phenyl group at position two. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrrole and tert-butoxycarbonyl chloride.
Bromination: The bromination of 2-phenylpyrrole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces the bromine atom at position four of the pyrrole ring.
Protection: The resulting 4-bromo-2-phenylpyrrole is then protected with a Boc group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step yields this compound.
Analyse Chemischer Reaktionen
4-Bromo-1-Boc-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position four can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-Boc-2-phenyl-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science:
Wirkmechanismus
The mechanism of action of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-Boc-2-phenyl-1H-pyrrole can be compared with other substituted pyrroles:
4-Bromo-1H-pyrrole: Lacks the Boc protecting group and phenyl substitution, making it less sterically hindered and more reactive.
1-Boc-2-phenyl-1H-pyrrole: Lacks the bromine atom, which affects its reactivity in substitution and cross-coupling reactions.
4-Bromo-2-phenyl-1H-pyrrole: Lacks the Boc protecting group, making it more prone to nucleophilic attack at the nitrogen atom.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in various fields of research.
Eigenschaften
Molekularformel |
C15H16BrNO2 |
|---|---|
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-2-phenylpyrrole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
LAYZRYQNBBKTGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


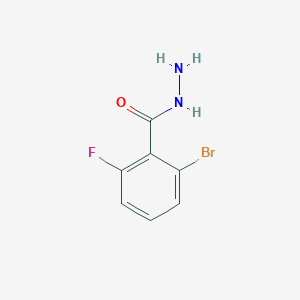
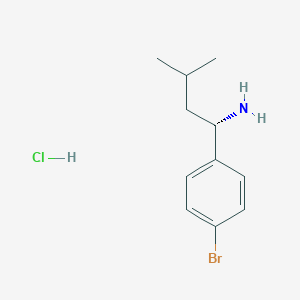

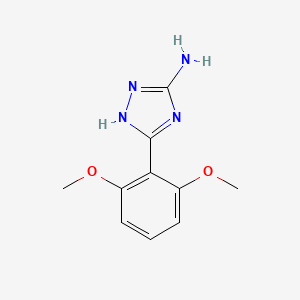
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)


![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)


